molecular formula C19H19BrN2O2 B3645576 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3645576
M. Wt: 387.3 g/mol
InChI Key: PFXHAHGGNWFGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the bromination of 2-bromo-4-(propan-2-yl)phenol to form the corresponding phenoxy intermediate.

    Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with 4-methylbenzonitrile in the presence of a suitable catalyst to form the oxadiazole ring.

    Final Product Formation: The final step involves the methylation of the oxadiazole ring to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-Chloro-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-{[2-Fluoro-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
  • 5-{[2-Iodo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different properties in terms of stability, reactivity, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-12(2)15-8-9-17(16(20)10-15)23-11-18-21-19(22-24-18)14-6-4-13(3)5-7-14/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHAHGGNWFGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.